11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one
Description
11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5-trien-8-one is a nitrogen-rich tricyclic compound featuring a benzyl substituent at the 11-position. Its structure comprises a fused bicyclic system with four nitrogen atoms distributed across the tridecane backbone, creating a rigid, planar framework. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, though its specific applications remain under investigation.
Properties
Molecular Formula |
C16H16N4O |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
11-benzyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5-trien-8-one |
InChI |
InChI=1S/C16H16N4O/c21-16-13-11-19(10-12-4-2-1-3-5-12)9-7-14(13)20-15(18-16)6-8-17-20/h1-6,8H,7,9-11H2,(H,18,21) |
InChI Key |
YAYUTILACZWCEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N3C(=CC=N3)NC2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural and Functional Differences
Key Observations
Substituent Impact : The benzyl group in the target compound likely enhances lipophilicity compared to the oxygen-containing analog, which may improve membrane permeability in biological systems. Conversely, the oxa-substituted derivative’s polar oxygen atom could increase aqueous solubility .
Synthetic Viability : The discontinuation of the oxa-analog across all quantities suggests challenges in synthesis, stability, or demand. The benzyl variant’s persistence in research (by assumption) may indicate better synthetic reproducibility or functional relevance.
Electronic Effects : The benzyl group’s electron-donating properties could modulate the electron density of the tricyclic core, altering reactivity in cycloaddition or nucleophilic substitution reactions compared to the oxa derivative.
Research Findings
- No direct pharmacological or catalytic data are available for either compound in public domains. However, the structural dissimilarity implies divergent applications. For example: The benzyl derivative’s aromaticity may favor interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors). The oxa-analog’s electronegative oxygen might suit coordination chemistry or serve as a hydrogen-bond acceptor.
Biological Activity
11-Benzyl-2,3,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one is a complex organic compound notable for its unique tricyclic structure containing four nitrogen atoms. This compound is part of the tetraazatricycle family, which is recognized for potential biological activities and applications in medicinal chemistry. The benzyl group attached to the structure enhances its lipophilicity, influencing its interaction with various biological targets.
The molecular formula of this compound is with a molecular weight of 280.32 g/mol. Its structural complexity contributes to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties against various bacterial strains. For instance:
- Mechanism : The compound may disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism.
Anticancer Properties
Several studies have explored the anticancer potential of tetraazatricycle derivatives:
- Inhibition of Tumor Growth : Preliminary data suggest that this compound can inhibit the proliferation of cancer cells in vitro.
- Case Study : A study showed that derivatives of tetraazatricycles could induce apoptosis in breast cancer cell lines through modulation of apoptotic pathways.
Enzyme Inhibition
This compound may interact with specific enzymes or receptors:
- Target Enzymes : It has been suggested that it could act as an inhibitor for certain kinases involved in cancer progression.
- Research Finding : Enzyme assays demonstrate that the compound can effectively inhibit serine/threonine protein kinases similar to other known inhibitors.
Comparative Analysis
To better understand the potential of this compound relative to other compounds in its class:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 7-Oxa-2-Azatricyclo[7.4.0.0]trideca-1(9),10,12-trien-3-one | Tetraazatricycle | Contains oxygen instead of nitrogen |
| Ethyl 13-(4-Chlorophenyl)-11-methyl-6-Oxo | Tetraazatricycle | Chlorine substitution affecting reactivity |
| Benzylamine | Monocyclic amine | Simpler structure with single amine functionality |
Synthesis and Interaction Studies
The synthesis of this compound typically involves multi-step synthetic routes utilizing various reagents such as oxidizing and reducing agents . Interaction studies focus on how this compound interacts with biological macromolecules like proteins and nucleic acids to elucidate its pharmacodynamics and pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
